molecular formula C50H73N15O11 B013361 Retrobradykinin CAS No. 5991-13-9

Retrobradykinin

Cat. No. B013361
CAS RN: 5991-13-9
M. Wt: 1060.2 g/mol
InChI Key: GTGQJSUCTOHANT-FDISYFBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retrobradykinin is a peptide that has been synthesized and studied for its potential applications in scientific research. It is a modified version of the naturally occurring peptide bradykinin, which is involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. Retrobradykinin has been shown to have similar effects to bradykinin, but with some important differences that make it a useful tool for researchers.

Scientific Research Applications

  • Enhancing Blood-Brain Tumor Barrier Permeability : A study by Su et al. (2018) discovered that the retro-inverso isomer of bradykinin (RI-BK) can enhance the permeability of the blood-brain tumor barrier. This finding is significant for developing nanomedicines for glioma therapy (Su et al., 2018).

  • Promoting Survival of Multiterritory Perforator Flaps : According to Wang et al. (2019), bradykinin aids in the survival of multiterritory perforator flaps in rats by increasing angiogenesis, promoting nitric oxide release, suppressing apoptosis, reducing oxidative stress, and inhibiting autophagy (Wang et al., 2019).

  • Neurotrophin Role in CNS Diseases : Mufson et al. (1999) highlighted the crucial role of neurotrophins, like BDNF, GDNF, and CNTF, in maintaining neuronal populations in the central nervous system. This research has implications for treating neurological diseases such as Alzheimer's, Parkinson's, and ALS (Mufson et al., 1999).

  • Chronic Itch and Spinal Neurons : A study by Akiyama et al. (2015) found that NK1R-expressing spinal neurons are major contributors to chronic itch symptoms and ascending somatosensory projections (Akiyama et al., 2015).

  • Ineffective Anti-Bradykinin Activity : Research by Rubin et al. (1963) showed that retrobradykinin does not exhibit anti-bradykinin activity on rat uteruses or rabbit skin (Rubin et al., 1963).

  • Membrane Properties in Pain Development : Ruscheweyh et al. (2004) explored the distinctive membrane and discharge properties of projection neurons in the spinal cord, which are essential for developing hyperalgesia in persistent pain models (Ruscheweyh et al., 2004).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQJSUCTOHANT-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retrobradykinin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retrobradykinin
Reactant of Route 2
Retrobradykinin
Reactant of Route 3
Retrobradykinin
Reactant of Route 4
Retrobradykinin
Reactant of Route 5
Retrobradykinin
Reactant of Route 6
Retrobradykinin

Citations

For This Compound
22
Citations
S Lande - The Journal of Organic Chemistry, 1962 - ACS Publications
… rat uterus assay,3 retrobradykinin had no kinin activity at levels … Pre-incubation of rat uterine muscle with retrobradykinin in … In the synthesis of retrobradykinin a sequence of steps was …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
B Rubin, MH Waugh, RJ Laffan… - Proceedings of the …, 1963 - journals.sagepub.com
… bradykinin, (4) 9-citrulline bradykinin; 1-citrulline bradykinin; bisnitrobradykinin, (5) arginylheptaglycylarginine; 1,9-biscitrulline bradykinin; fully protected bradykinin; and retrobradykinin…
DF Stevens, G Pincus - Biochemical Pharmacology, 1964 - Elsevier
… 7-glycine bradykinin lo, l1 (Arg-Pro-Pro-Gly-Phe-Ser-GlyPhe-Arg), as well as retrobradykinin … 16.75 I 092 Retrobradykinin … It should be noted that Rubin et NI .16 found retrobradykinin …
PW Ramwell, JE SHAW, SJ JESSUP - Endocrinology, 1969 - academic.oup.com
… : bradykinin (BRS-640), lysyl bradykinin (KL 698), oxytocin (Syntocinon), lysine vasopressin (L8), phenylalanine lysine vasopressin (PLV-2) and eledoisin (ELD950), retrobradykinin, …
Number of citations: 19 0-academic-oup-com.brum.beds.ac.uk
M Bodanszky, MA Ondetti, JT Sheehan… - Annals of the New …, 1963 - Wiley Online Library
… of bradykinin-retrobradykinin (VI1)-was … Retrobradykinin proved to be inactive, indicating that the direction of the peptide bonds is an essential feature. The synthesis of retrobradykinin …
DF Stevens - Experimental Cell Research, 1965 - Elsevier
… ing retrobradykinin were tested for ability to decrease the number of multinucleated cells, it was found that the sequence pro-pro-arg was as active as the total peptide retrobradykinin …
M Waki, N Izumiya - Tetrahedron Letters, 1968 - Elsevier
… In studies of synthetic analogs of linear active peptides, a retro analog of bradykinin has been synthesized by two groups (6); they observed that retrobradykinin is completely inactive. …
WA Krivoy - Progress in Brain Research, 1970 - Elsevier
Publisher Summary This chapter discusses the actions of adrenocorticotrophic hormone (ACTH), and polypeptides similar to ACTH, on spinal cord. Although many of the studies cited …
M Schachter - Physiological Reviews, 1969 - journals.physiology.org
The kallikreins(kininogenases) are a group of enzymes present in an active and/or inactive but activatable form in various glandular organs as well as in blood, lymph, and urine. They …
B SERIES, K VOGLER, P LANZ - Hypotensive Peptides …, 1966 - Springer-Verlag
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.